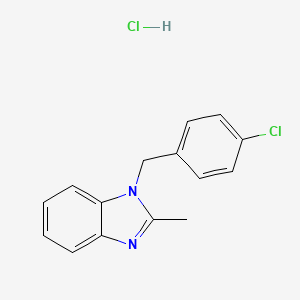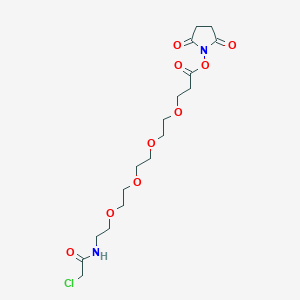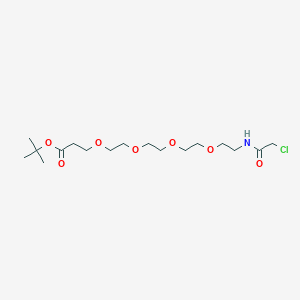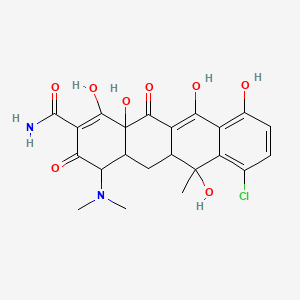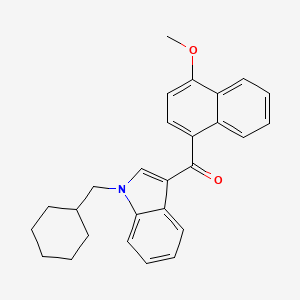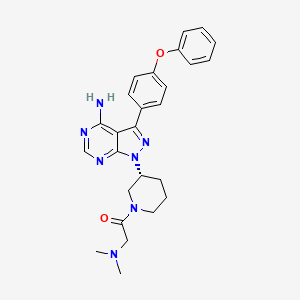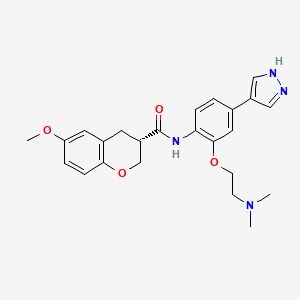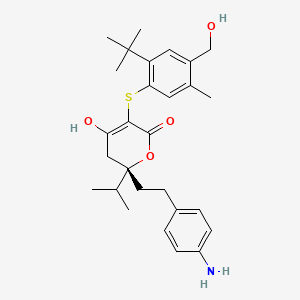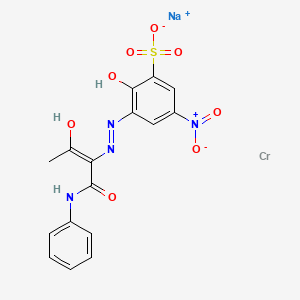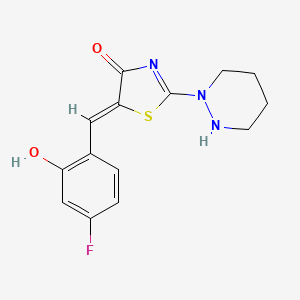
CLP257
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CLP 257 es un activador selectivo del cotransportador 2 de potasio-cloruro (KCC2). Es conocido por su capacidad de restaurar el transporte de cloruros deteriorado en neuronas con actividad KCC2 disminuida. Este compuesto ha mostrado potencial para aliviar la hipersensibilidad en ratas con dolor neuropático .
Aplicaciones Científicas De Investigación
CLP 257 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar la función de los cotransportadores de potasio-cloruro.
Biología: Ayuda a comprender el papel de KCC2 en la función neuronal y la homeostasis del cloruro.
Medicina: Potencial agente terapéutico para afecciones como el dolor neuropático y la epilepsia.
Industria: Se utiliza en el desarrollo de nuevos fármacos que se dirigen a los cotransportadores de potasio-cloruro.
Mecanismo De Acción
CLP 257 ejerce sus efectos activando selectivamente el cotransportador 2 de potasio-cloruro (KCC2). Esta activación restaura el transporte de cloruros deteriorado en las neuronas, lo cual es crucial para mantener el gradiente de cloruro necesario para una función neuronal adecuada. El compuesto no afecta a otros cotransportadores de potasio-cloruro ni a los receptores GABA .
Métodos De Preparación
La ruta sintética para CLP 257 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan públicamente. Se sabe que el compuesto se sintetiza en forma sólida y es de color amarillo claro a amarillo . Los métodos de producción industrial suelen implicar síntesis a gran escala utilizando rutas similares, pero optimizadas para obtener mayores rendimientos y pureza.
Análisis De Reacciones Químicas
CLP 257 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Comparación Con Compuestos Similares
CLP 257 es único en su activación selectiva de KCC2. Los compuestos similares incluyen:
Proclorperazina: Otro potenciador de KCC2 que actúa aumentando la función de KCC2 y la agrupación mientras disminuye su difusión en la membrana.
VU0463271: Un inhibidor selectivo de KCC2 utilizado en investigación para estudiar los efectos de la inhibición de KCC2. CLP 257 destaca por su alta selectividad y eficacia en la restauración de la función de KCC2 sin afectar a otros cotransportadores o receptores.
Propiedades
IUPAC Name |
(5Z)-2-(diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-10-4-3-9(11(19)8-10)7-12-13(20)17-14(21-12)18-6-2-1-5-16-18/h3-4,7-8,16,19H,1-2,5-6H2/b12-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCADXVKQRCWTR-GHXNOFRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(NC1)C2=NC(=O)C(=CC3=C(C=C(C=C3)F)O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(NC1)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)F)O)/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of CLP257?
A: this compound is proposed to enhance the function of the neuronal K+-Cl- cotransporter KCC2. [, ] This transporter plays a crucial role in maintaining intracellular chloride ion concentration, which is critical for the inhibitory action of GABA, a major inhibitory neurotransmitter in the brain. []
Q2: How does enhancing KCC2 function impact neuronal activity?
A: By enhancing KCC2 activity, this compound is hypothesized to facilitate chloride extrusion from neurons. [, ] This action helps maintain a low intracellular chloride concentration, ensuring that GABAergic signaling remains inhibitory. [, ] This is particularly important in conditions like epilepsy and chronic pain, where impaired KCC2 function can lead to neuronal hyperexcitability. [, , ]
Q3: Has this compound demonstrated efficacy in animal models of pain?
A: Yes, studies in rodent models have shown that this compound can attenuate pain hypersensitivity in various conditions. For instance, intrathecal administration of this compound effectively reduced bone cancer pain in rats, potentially by upregulating KCC2 expression in the spinal cord. [] Moreover, this compound showed promise in alleviating remifentanil-induced hyperalgesia [] and pain sensitization related to Calcitonin Gene-Related Peptide (CGRP) in female rodents. []
Q4: Are there any sex-specific differences in this compound's effects on pain?
A: Interestingly, research suggests that this compound might have a more pronounced effect on pain modulation in female rodents. Studies using the hyperalgesic priming and spared nerve injury (SNI) models observed that this compound's analgesic effects were more potent and long-lasting in female mice compared to their male counterparts. [] This sex-specific effect may be linked to the interaction between this compound, CGRP, and KCC2 activity, which appears to be more pronounced in females. []
Q5: What is the evidence for this compound directly interacting with KCC2?
A: While initial research suggested this compound directly modulated KCC2 activity, a recent study using electrophysiological techniques in Xenopus oocytes found no evidence of direct interaction. [, ] This study suggests that this compound might exert its effects through alternative mechanisms, possibly involving other ion channels or intracellular pathways. [, ] Further research is crucial to definitively characterize this compound's precise molecular target and clarify its interaction with KCC2.
Q6: Beyond pain, are there other potential therapeutic applications for this compound?
A: Given its proposed mechanism of enhancing KCC2 function and restoring GABAergic inhibition, this compound holds potential for treating other neurological conditions characterized by neuronal hyperexcitability. [] Studies have explored its efficacy in preclinical models of epilepsy [, ] and spasticity after spinal cord injury [], with promising results.
Q7: What are the limitations of current this compound research?
A: While preclinical data on this compound shows promise, it's essential to acknowledge existing limitations. Firstly, the exact mechanism of action and the precise relationship with KCC2 remain under investigation. [, ] Secondly, most studies are conducted in animal models, and further research is needed to confirm its efficacy and safety in humans. Lastly, long-term effects and potential toxicity require careful evaluation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride](/img/structure/B606648.png)
